molecular formula C7H7ClN4 B2527257 4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 871335-89-6

4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2527257
CAS No.: 871335-89-6
M. Wt: 182.61
InChI Key: WAIMQUPDNQRLKD-UHFFFAOYSA-N
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Description

4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has gained attention in scientific research due to its potential applications in drug discovery. This compound is a pyrazolopyrimidine derivative that has been shown to possess various biological activities such as anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

Synthesis of Sildenafil Analogues

One application involves the synthesis of 5-functionally substituted ethyl 4-amino-1-aryl-pyrazolo-3-carboxylates, which are precursors to sildenafil analogues. This synthesis showcases the reactivity of 3-oxo-2-arylhydrazononitriles with chloroacetonitrile, ethyl chloroacetate, and phenacyl chloride to produce 4-aminopyrazoles. These derivatives, including pyrazolo[4,3-d]pyrimidines, highlight the compound's role in generating pharmacologically interesting analogues (Ghozlan, Badahdah, & Abdelhamid, 2007).

Preparation of Pharmacological Intermediates

Another study describes the preparation of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine as an intermediate for disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines. These intermediates are explored for their potential pharmacological properties, highlighting the compound's utility in medicinal chemistry development (Ogurtsov & Rakitin, 2021).

Anticancer and Anti-5-Lipoxygenase Agents

Research into novel pyrazolopyrimidines derivatives has demonstrated their potential as anticancer and anti-5-lipoxygenase agents. This study underscores the compound's significance in the development of new therapeutic agents targeting cancer and inflammation (Rahmouni et al., 2016).

Antiproliferative and Proapoptotic Activities

Pyrazolo[3,4-d]pyrimidines have also been identified as potent antiproliferative and proapoptotic agents against certain cancer cell lines. This application is particularly notable for compounds that inhibit the phosphorylation of Src, a critical mechanism in cancer cell proliferation and survival, thereby presenting a promising avenue for cancer treatment (Carraro et al., 2006).

Improvement of Pharmacokinetic Properties

Efforts to improve the pharmacokinetic properties of pyrazolo[3,4-d]pyrimidines through nanosystem approaches have been documented. This research focuses on enhancing the solubility and bioavailability of these compounds, critical factors for their development as clinical drug candidates (Vignaroli et al., 2016).

Future Directions

The future directions for research on “4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine” could include further studies on its synthesis, chemical reactions, mechanism of action, and potential biological activities. Given the interest in pyrazolo[3,4-d]pyrimidines as potential therapeutic agents, particularly as CDK2 inhibitors , there is potential for further exploration in this area.

Biochemical Analysis

Biochemical Properties

4-Chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The compound binds to the active site of CDK2, inhibiting its activity and thereby preventing the phosphorylation of target proteins essential for cell cycle progression. This interaction is characterized by hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex .

Cellular Effects

The effects of this compound on various cell types are profound. In cancer cells, it induces cell cycle arrest at the G1 phase, leading to the inhibition of cell proliferation . This compound also affects cell signaling pathways, particularly those involved in apoptosis. By inhibiting CDK2, this compound promotes the activation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, thereby triggering programmed cell death . Additionally, it influences gene expression by modulating transcription factors involved in cell cycle and apoptosis regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of CDK2 is achieved by occupying the ATP-binding pocket of the enzyme, preventing ATP from binding and thus blocking the enzyme’s catalytic activity . This inhibition leads to a cascade of downstream effects, including the suppression of cell cycle progression and the induction of apoptosis. The compound also affects other signaling molecules and pathways, contributing to its overall anticancer activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over prolonged periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. The stability and efficacy of the compound may vary depending on the specific experimental conditions and the cell types used.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can either be excreted from the body or further processed to exert additional biological effects. The compound’s interaction with metabolic enzymes can also influence metabolic flux and the levels of specific metabolites within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also interact with specific transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in certain tissues, particularly those with high metabolic activity, which can enhance its therapeutic effects but also increase the risk of toxicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . It may also be directed to specific subcellular compartments, such as the nucleus, through targeting signals or post-translational modifications. This localization is essential for the compound’s ability to modulate cell cycle progression and induce apoptosis.

Properties

IUPAC Name

4-chloro-3-ethyl-2H-pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-2-4-5-6(8)9-3-10-7(5)12-11-4/h3H,2H2,1H3,(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAIMQUPDNQRLKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=NN1)N=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871335-89-6
Record name 4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine
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